2-Penten-4-yn-1-ol

Catalog No.
S9099842
CAS No.
M.F
C5H6O
M. Wt
82.10 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Penten-4-yn-1-ol

Product Name

2-Penten-4-yn-1-ol

IUPAC Name

(E)-pent-2-en-4-yn-1-ol

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2/b4-3+

InChI Key

TWJDCTNDUKKEMU-ONEGZZNKSA-N

Canonical SMILES

C#CC=CCO

Isomeric SMILES

C#C/C=C/CO

2-Penten-4-yn-1-ol is an organic compound with the molecular formula C5_5H6_6O. It features both an alkene and an alkyne functional group, which contributes to its reactivity and versatility as an intermediate in organic synthesis. The compound is characterized by a hydroxyl group attached to a carbon chain that includes a double bond (alkene) and a triple bond (alkyne) . Its CAS registry number is 5557-88-0, and it is known for its potential applications in various fields, including chemistry, biology, and medicine .

Due to its unique structure:

  • Oxidation: The compound can be oxidized to yield aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane, often using catalysts such as palladium on carbon or Lindlar’s catalyst for selective reduction.
  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Reagents like thionyl chloride or phosphorus tribromide are commonly used for this purpose .

Major Products from Reactions

  • Oxidation: Produces aldehydes or carboxylic acids.
  • Reduction: Yields alkenes or alkanes.
  • Substitution: Forms halides or other substituted derivatives.

Several methods exist for synthesizing 2-Penten-4-yn-1-ol:

  • Reaction of Ethynylmagnesium Bromide with Cinnamaldehyde: This method involves the use of ethynylmagnesium bromide as a reagent in tetrahydrofuran under a nitrogen atmosphere.
  • Acetylene Reaction with 3-Buten-1-Ol: Another common synthesis route is the reaction of 3-buten-1-ol with acetylene in the presence of suitable catalysts .

These methods can be scaled up for industrial production while maintaining appropriate safety measures.

2-Penten-4-yn-1-ol has diverse applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis, particularly in the silver-catalyzed cyclization of acetylenic alcohols.
  • Biology: Acts as an intermediate in synthesizing biologically relevant molecules.
  • Medicine: Plays a role in pharmaceutical synthesis, contributing to the development of new drugs.
  • Industry: Employed in producing fine chemicals and as a building block in organic synthesis .

The interaction studies related to 2-Penten-4-yn-1-ol primarily focus on its reactivity with other chemical species. Its dual functional groups (alkene and alkyne) enable it to participate in various addition and substitution reactions, which can be explored further in biological contexts to understand its potential therapeutic effects .

Several compounds share structural similarities with 2-Penten-4-yn-1-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUniqueness
4-Pentyn-1-OlContains an alkyne but lacks an alkeneDoes not possess dual functional groups
3-Penten-1-YneHas similar components but different positioningDifferent arrangement of double and triple bonds
2-Buten-1-OlContains only an alkene groupLacks the alkyne functionality

Uniqueness of 2-Penten-4-yn-1-Ol: This compound stands out due to its combination of both alkene and alkyne functionalities, providing it with a broader range of reactivity compared to similar compounds. This versatility makes it particularly valuable in organic synthesis applications .

Catalytic asymmetric synthesis has emerged as a powerful strategy for obtaining enantiomerically enriched 2-penten-4-yn-1-ol. While direct reports on this specific compound are limited, methodologies developed for structurally related alkynols provide foundational insights. For instance, iridium-catalyzed allylic amination, as demonstrated in the synthesis of chiral heterocycles, offers a potential pathway. By employing chiral iridium complexes with phosphine ligands, enantioselective addition of nucleophiles to propargyl alcohols could be engineered to yield 2-penten-4-yn-1-ol with high stereocontrol.

Gold-catalyzed asymmetric autocatalysis represents another innovative approach. Research on pyrimidyl alkanols has shown that stochastic symmetry breaking in achiral substrates, combined with autocatalytic amplification, can generate enantioenriched products without external chiral inducers. Adapting this methodology to 2-penten-4-yn-1-ol synthesis would involve designing substrates capable of analogous self-amplifying stereochemical outcomes.

Catalyst TypeSubstrateYield (%)Enantiomeric Excess (%)Reference
Ir-phosphinePropargyl alcohol derivatives78–8588–92
Au-autocatalysisPyrimidine carbaldehyde analogues63–71>99.5 (post-amplification)

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

82.041864811 g/mol

Monoisotopic Mass

82.041864811 g/mol

Heavy Atom Count

6

Dates

Modify: 2023-11-21

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